Journal Name:Electrochemistry Communications
Journal ISSN:1388-2481
IF:5.443
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601449/description#description
Year of Origin:1999
Publisher:Elsevier Inc.
Number of Articles Per Year:263
Publishing Cycle:Monthly
OA or Not:Not
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-08-30 , DOI:
10.1107/s2053273322008105
Nominations for the thirteenth Ewald Prize are invited.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-06-20 , DOI:
10.1107/s2053273323004345
The theoretical investigation of double-slit X-ray dynamical diffraction in curved crystals shows that Young's interference fringes are formed. An expression for the period of the fringes has been established which is polarization sensitive. The position of the fringes in the cross section of the beam depends on the deviation from the Bragg exact orientation for a perfect crystal, on the curvature radius and on the thickness of the crystal. This type of diffraction can be used for determination of the curvature radius by measuring the shift of the fringes from the centre of the beam.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-06-05 , DOI:
10.1107/s2053273323003303
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-02-17 , DOI:
10.1107/s2053273323001122
This paper describes a nine-component Borromean structure – a Borromean triplet of Borromean triplets – that was missing from an earlier enumeration.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-10-10 , DOI:
10.1107/s205327332200866x
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-09-23 , DOI:
10.1107/s2053273322008385
This paper describes how to efficiently solve time-dependent X-ray dynamic diffraction problems in distorted crystals with a fast Fourier transform based beam propagation method. Examples are given of using the technique to simulate the propagation of X-ray beams in deformed crystals in space and time domains relevant to the cavity-based X-ray free-electron lasers and X-ray free-electron laser self-seeding systems.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-10-21 , DOI:
10.1107/s2053273322008750
An nθ graph is an n-valent graph with two vertices. From symmetry considerations, it has vertex–edge transitivity 1 1. Here, they are considered extended with divalent vertices added to the edges to explore the simplest piecewise-linear tangled embeddings with straight, non-intersecting edges (sticks). The simplest tangles found are those with 3n sticks, transitivity 2 2, and with 2⌊(n − 1)/2⌋ ambient-anisotopic tangles. The simplest finite and 1-, 2- and 3-periodic decussate structures (links and tangles) are described. These include finite cubic and icosahedral and 1- and 3-periodic links, all with minimal transitivity. The paper also presents the simplest tangles of extended tetrahedra and their linkages to form periodic polycatenanes. A vertex- and edge-transitive embedding of a tangled srs net with tangled and polycatenated θ graphs and vertex-transitive tangled diamond (dia) nets are described.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-01-23 , DOI:
10.1107/s2053273322012062
A dynamical theory is developed of X-ray diffraction on a crystal with surface relief for the case of high-resolution triple-crystal X-ray diffractometry. Crystals with trapezoidal, sinusoidal and parabolic bar profile models are investigated in detail. Numerical simulations of the X-ray diffraction problem for concrete experimental conditions are performed. A simple new method to resolve the crystal relief reconstruction problem is proposed.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-07-24 , DOI:
10.1107/s2053273323004990
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-07-21 , DOI:
10.1107/s2053273322006441
A semi-analytic formula for the temperature-dependent static structure factor S(k) of polycrystalline and amorphous solids applicable to the entire wavenumber (k) range is derived. The formula describes thermal diffuse scattering due to multiphonon processes entirely by a single kernel function without resorting to the standard perturbation expansion. It is analytically proven that S(k → 0) is determined from the one-phonon term, whereas the asymptotic limit S(k → ∞) = 1 can be reproduced through a Gaussian integral of the multiphonon term. The formula also reveals that an enhancement of the one-phonon scattering intensity at each Bragg point is expressed as a logarithmic singularity. Numerical examples for a face-centred cubic polycrystal near the melting point are shown. The present formula is computationally more efficient than other theoretical models, requiring only a one-dimensional integration to obtain S(k) once the elastic part of the structure factor and the Debye–Waller factor are given.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ELECTROCHEMISTRY 电化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
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